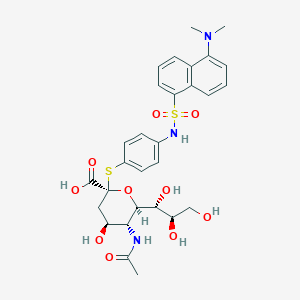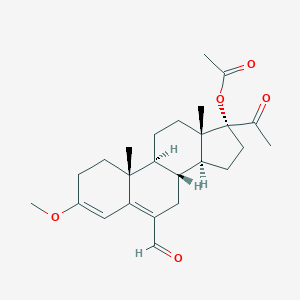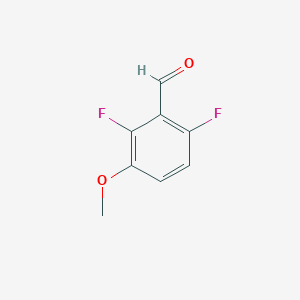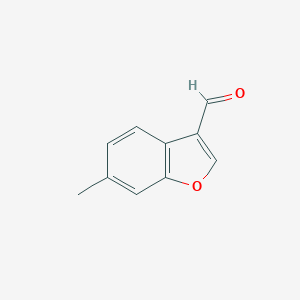![molecular formula C9H16N2O5 B123842 N2-[(tert-ブトキシ)カルボニル]-L-アスパラギン CAS No. 142847-17-4](/img/structure/B123842.png)
N2-[(tert-ブトキシ)カルボニル]-L-アスパラギン
説明
N2-[(tert-butoxy)carbonyl]-L-asparagine, also known as t-butyl-L-asparagine, is an organocarbonyl compound that is widely used in biochemistry and organic chemistry. This compound plays an important role in the synthesis of peptides, proteins, and other biological molecules. It is also used in the production of a variety of pharmaceuticals, such as antibiotics and anti-cancer drugs.
科学的研究の応用
N-tert-ブトキシカルボニル (Boc) 保護された官能化ヘテロアリーレンの脱保護
N2-[(tert-ブトキシ)カルボニル]-L-アスパラギンは、N-tert-ブトキシカルボニル (Boc) 保護された官能化ヘテロアリーレンの脱保護に使用されます。 このプロセスには、分離アッセイにおける錯体化能の評価の前に、インドール N-Boc 保護基を脱保護することが含まれます。 .
脱保護戦略の開発
この化合物は、新しい脱保護戦略の開発において重要な役割を果たします。 トリフルオロ酢酸やその他のプロトン酸およびルイス酸を含む従来の脱保護戦略は、難分解性のインドール-N-Boc 保護基の除去には成功しませんでした。そのため、この錯体化剤クラスの脱保護のための新しい戦略を開発する必要がありました。 .
N-tert-ブトキシカルボニル (N-Boc) 基の穏やかな脱保護
N2-[(tert-ブトキシ)カルボニル]-L-アスパラギンは、脂肪族、芳香族、および複素環式基質を含む構造的に多様な一連の化合物から、メタノール中シュウ酸塩化物を使用して、N-Boc 基を選択的に脱保護するための穏やかな方法で使用されます。 .
医薬品的に活性な化合物への応用
この化合物は、IDO1 と DNA ポリメラーゼガンマの両方の新規デュアル阻害剤であるハイブリッド医薬品的に活性な化合物 FC1 に適用されています。 .
N-tert-ブトキシカルボニル無水物の形成の分析
作用機序
Target of Action
N2-[(tert-butoxy)carbonyl]-L-asparagine, also known as N-α-Boc-L-asparagine, is a derivative of the amino acid L-asparagine . The primary target of this compound is the amino group of several compounds, including natural products, amino acids, and peptides . The tert-butyloxycarbonyl (Boc) group in the compound serves as a protecting group for the amino functionality .
Mode of Action
The compound interacts with its targets through a process known as deprotection . This involves the selective removal of the N-Boc group from the compound, which is achieved using oxalyl chloride in methanol . The reactions take place under room temperature conditions for 1–4 hours .
Biochemical Pathways
The deprotection of the N-Boc group affects various biochemical pathways. The removal of the N-Boc group allows the amino functionality to participate in subsequent chemical reactions . This can lead to the formation of new bonds and the synthesis of more complex structures .
Pharmacokinetics
The compound’s bioavailability is likely influenced by factors such as its solubility and stability .
Result of Action
The primary result of the compound’s action is the selective deprotection of the N-Boc group . This enables the amino functionality to engage in further chemical reactions, potentially leading to the synthesis of various compounds, including peptides and other bioactive molecules .
Action Environment
The action of N2-[(tert-butoxy)carbonyl]-L-asparagine is influenced by various environmental factors. For instance, the compound’s stability can be affected by humidity . Therefore, it should be stored in a cool, dry environment . Additionally, the compound’s reactivity and efficacy can be influenced by factors such as temperature and pH .
Safety and Hazards
The safety and hazards of “N2-[(tert-butoxy)carbonyl]-L-asparagine” can be determined by various methods. For example, it can be classified as hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation .
将来の方向性
The future directions of “N2-[(tert-butoxy)carbonyl]-L-asparagine” can be determined by analyzing relevant papers . For example, a new method for the preparation of N2-[(tert-butoxycarbonyl]-L-amino-aldehydes from N2-[(tert-butoxycarbonyl]-L-amino acids based on reduction of mixed anhydrides with LiAl(t-BuO)3H is described .
特性
IUPAC Name |
4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O5/c1-9(2,3)16-8(15)11-5(7(13)14)4-6(10)12/h5H,4H2,1-3H3,(H2,10,12)(H,11,15)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYYSQDHBALBGHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70302902 | |
| Record name | N~2~-(tert-Butoxycarbonyl)asparagine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70302902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7536-55-2, 142847-17-4 | |
| Record name | tert-Butoxycarbonylasparagine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154980 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N~2~-(tert-Butoxycarbonyl)asparagine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70302902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-{[(tert-butoxy)carbonyl]amino}-3-carbamoylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-Hydroxymethyl-6-(2-nitrophenyl)imidazo[2,1-b]thiazole](/img/structure/B123767.png)

![(2R,3R,4R,5R)-4-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[[(4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-(2-oxopropyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal](/img/structure/B123775.png)




![5,11-Dihydro-2-hydroxyindolo[3,2-b]carbazole-6-carboxaldehyde](/img/structure/B123788.png)

![Tert-butyl (E)-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-YL]-5-hydroxy-3-oxo-6-heptenoate](/img/structure/B123790.png)
